Bienvenue dans la boutique en ligne BenchChem!

Dipraglurant

mGlu5 negative allosteric modulator binding kinetics receptor residence time

Dipraglurant (ADX48621) is a brain-penetrant mGlu5 negative allosteric modulator distinguished by a uniquely low receptor residence time (<10 min) and a documented bias toward receptor internalization, setting it apart from long-residence NAMs like basimglurant and mavoglurant. It is the only mGlu5 NAM to have advanced to a pivotal Phase IIb/III trial for levodopa-induced dyskinesia (PD-LID) and a Phase IIa trial for blepharospasm, with FDA Orphan Drug Designation. Unlike earlier NAMs that targeted chorea alone, dipraglurant demonstrated preclinical efficacy against both choreic and dystonic dyskinesia. Its >100-fold differential plasma exposure–receptor occupancy relationship makes it an essential tool compound for CNS PK/PD modeling, biased signaling studies, and clinical-stage movement disorder programs.

Molecular Formula C16H12FN3
Molecular Weight 265.28 g/mol
CAS No. 872363-17-2
Cat. No. B607126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipraglurant
CAS872363-17-2
SynonymsADX-48621;  ADX48621;  ADX 48621;  Dipraglurant
Molecular FormulaC16H12FN3
Molecular Weight265.28 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F
InChIInChI=1S/C16H12FN3/c17-13-8-9-16-19-15(12-20(16)11-13)7-2-1-5-14-6-3-4-10-18-14/h3-4,6,8-12H,2,7H2
InChIKeyLZXMUJCJAWVHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dipraglurant (ADX48621, CAS 872363-17-2) Procurement Guide for mGlu5 Negative Allosteric Modulator Research


Dipraglurant (ADX48621, CAS 872363-17-2) is a selective, orally active, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) [1]. It is a small molecule drug that has progressed to Phase II/III clinical trials for Parkinson's disease levodopa-induced dyskinesia (PD-LID) [1][2]. Dipraglurant represents a specific chemotype within the mGlu5 NAM class, characterized by a distinct in vitro binding kinetic profile, a unique pathway bias, and a clinical development trajectory focused on movement disorders [3][4].

Dipraglurant (ADX48621, CAS 872363-17-2) vs. In-Class mGlu5 NAMs: Why Structural Analogs Are Not Functionally Equivalent


While multiple mGlu5 NAMs share a common binding pocket and the ability to inhibit glutamate signaling, they are not interchangeable [1]. A comprehensive comparative study of nine clinically and preclinically tested mGlu5 NAMs revealed substantial divergence in key pharmacological parameters, including receptor residence time (a >40-fold range), binding kinetics (k_on and k_off varied by 34- and 139-fold, respectively), and pathway bias [1]. Specifically, dipraglurant exhibits a low receptor residence time (<10 minutes) and a unique bias toward receptor internalization, contrasting sharply with the long residence times (>400 minutes) of other clinical candidates like basimglurant and mavoglurant [1]. Furthermore, exposure-receptor occupancy relationships differ markedly between compounds, with >100-fold differences in plasma exposure required to achieve a given level of target engagement [2]. These profound pharmacological differences preclude the simple substitution of one mGlu5 NAM for another and necessitate a compound-specific approach for both research and therapeutic development. The following evidence demonstrates the unique quantitative profile that defines dipraglurant's utility.

Dipraglurant (ADX48621, CAS 872363-17-2) Technical Differentiation vs. mGlu5 NAM Comparators: A Quantitative Evidence Guide


Dipraglurant vs. Basimglurant and Mavoglurant: Low Receptor Residence Time Defines a Unique Kinetic Profile

In a head-to-head comparative study of nine clinically tested mGlu5 NAMs, dipraglurant was categorized as a low residence time compound with a receptor residence time of less than 10 minutes. This contrasts with the >400 minute residence times observed for basimglurant and mavoglurant [1]. The k_on and k_off rates varied by 34- and 139-fold across the panel, indicating fundamentally different binding dynamics [1].

mGlu5 negative allosteric modulator binding kinetics receptor residence time

Dipraglurant vs. (RS)-Remeglurant and Other mGlu5 NAMs: Unique Pathway Bias Toward Receptor Internalization

Operational model of allosterism analyses demonstrated that dipraglurant is uniquely biased toward mGlu5 receptor internalization (affinity) when compared to other mGlu5 NAMs [1]. Specifically, dipraglurant showed bias toward receptor internalization, while (RS)-remeglurant was biased away from ERK1/2 phosphorylation [1].

mGlu5 negative allosteric modulator biased signaling receptor internalization

Dipraglurant vs. MTEP, MPEP, and Fenobam: Demonstrated Reduction of Both Choreic and Dystonic Dyskinesia in the MPTP Macaque Model

In the gold-standard MPTP macaque model of levodopa-induced dyskinesia (LID), dipraglurant (3, 10, and 30 mg/kg, p.o.) demonstrated a significant reduction in dyskinesia, with the best effect observed at 30 mg/kg [1]. Importantly, this reduction included both choreic and dystonic dyskinesia, in contrast to earlier mGlu5 NAMs such as MTEP, MPEP, and fenobam, which were reported to primarily reduce only choreiform movements in animals [2]. Dipraglurant's effect was achieved without altering the anti-parkinsonian efficacy of levodopa [1].

Parkinson's disease levodopa-induced dyskinesia MPTP macaque model

Dipraglurant vs. Mavoglurant and Basimglurant: Distinct Plasma Exposure-Receptor Occupancy Relationship

A comparative analysis of exposure-receptor occupancy (RO) relationships for clinically tested mGlu5 NAMs revealed that each compound exhibits a distinct plasma exposure-RO profile, with >100-fold differences in plasma exposure required for a given level of target engagement [1]. The study included dipraglurant, mavoglurant, and basimglurant, and demonstrated that a unified relationship only emerged when unbound brain concentration and mGlu5 affinity were both considered [1].

mGlu5 negative allosteric modulator receptor occupancy pharmacokinetic-pharmacodynamic relationship

Dipraglurant Phase IIa Clinical Efficacy: Statistically Significant Reduction in Dyskinesia Severity in PD-LID Patients

In a randomized, double-blind, placebo-controlled Phase IIa study in 76 PD patients with moderate to severe LID, dipraglurant demonstrated a statistically significant reduction in LID severity with both 50 mg and 100 mg doses, as measured by the modified Abnormal Involuntary Movement Scale (mAIMS) [1][2]. The compound was reported to reduce dystonia severity in addition to chorea [1].

Parkinson's disease levodopa-induced dyskinesia Phase II clinical trial

Dipraglurant: Oral Bioavailability and Brain Penetrance Data Confirmed in Preclinical Models

Dipraglurant is characterized as an orally bioactive and blood-brain barrier (BBB) penetrant mGlu5 NAM with an IC50 of 21 nM . In the MPTP macaque model, oral administration of 3, 10, and 30 mg/kg doses resulted in quantifiable plasma concentrations (Cmax of 1.040, 1.380, and 5.310 ng/mL, respectively) and demonstrated clear anti-dyskinetic efficacy, confirming central target engagement [1].

mGlu5 negative allosteric modulator pharmacokinetics brain penetration

Dipraglurant (ADX48621, CAS 872363-17-2): Optimal Research and Industrial Application Scenarios


Preclinical Research on Levodopa-Induced Dyskinesia (LID) Requiring Reduction of Both Chorea and Dystonia

For researchers using the MPTP macaque or rodent models of LID, dipraglurant is the preferred mGlu5 NAM when the experimental objective is to assess a compound's ability to reduce both choreic and dystonic dyskinesia, based on the evidence from Bezard et al. (2014) that demonstrated efficacy against both LID components, unlike earlier NAMs that were reported to only affect chorea [1][2].

Investigating mGlu5 Pathway Bias and Receptor Internalization Mechanisms

Dipraglurant serves as a unique tool compound for researchers interested in biased signaling at mGlu5. Its documented bias toward receptor internalization, as opposed to the ERK1/2 phosphorylation bias of (RS)-remeglurant, makes it essential for dissecting pathway-specific effects of mGlu5 modulation [1].

Clinical Development of Therapeutics for Parkinson's Disease Dyskinesia and Blepharospasm

Dipraglurant is the only mGlu5 NAM to have advanced to a pivotal Phase IIb/III clinical trial for PD-LID and a Phase IIa trial for blepharospasm [3][4][5]. Its clinical safety and efficacy data in these specific movement disorders, along with FDA Orphan Drug Designation for LID [6], make it the compound of choice for clinical-stage programs targeting these indications.

Pharmacokinetic-Pharmacodynamic Modeling and mGlu5 Target Engagement Studies

The unique plasma and brain exposure-receptor occupancy relationship of dipraglurant, characterized by a >100-fold difference in plasma exposure required for a given RO compared to other mGlu5 NAMs [7], makes it an ideal candidate for developing and refining PK/PD models for this class of CNS-penetrant allosteric modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dipraglurant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.